3-(9-Methylcarbazol-3-yl)propanamide
Description
3-(9-Methylcarbazol-3-yl)propanamide is a carbazole-derived compound characterized by a methyl-substituted carbazole core linked to a propanamide moiety. The methyl group at the 9-position of the carbazole ring and the propanamide side chain are critical to its molecular interactions and physicochemical properties.
Properties
IUPAC Name |
3-(9-methylcarbazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18-14-5-3-2-4-12(14)13-10-11(6-8-15(13)18)7-9-16(17)19/h2-6,8,10H,7,9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBQCOIGWGYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCC(=O)N)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Methylcarbazol-3-yl)propanamide typically involves the functionalization of carbazole at the 3-position followed by the introduction of a propanamide group. One common method involves the reaction of 9-methylcarbazole with a suitable alkylating agent to introduce the propyl chain, followed by amidation to form the propanamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(9-Methylcarbazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole N-oxides, while reduction can produce amines.
Scientific Research Applications
3-(9-Methylcarbazol-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(9-Methylcarbazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Ethyl and Halogenated Derivatives
Key Compounds :
- 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide (): Ethyl substitution at the carbazole 9-position and a chlorine atom on the propanamide chain. Molecular weight: 300.786 g/mol.
- 3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide (): Similar to the above but with chlorine at the 3-position of the propanamide. Molecular weight: 300.800 g/mol.
Comparison :
- Chlorine substituents increase molecular weight and polarity, which may enhance binding affinity to targets like enzymes or receptors .
- Biological Activity: Halogenation often improves metabolic stability and bioavailability. The chloro-derivatives may exhibit stronger cytotoxic effects compared to non-halogenated analogues.
Hydrazide-Functionalized Analogues
Key Compounds :
Comparison :
Tetrahydrocarbazole Derivatives
Key Compounds :
Comparison :
Heterocyclic Propanamide Analogues
Key Compound :
- 3-[3-(1H-pyrazol-1-yl)propanamido]propanoic acid (): Pyrazole-substituted propanamide with a carboxylic acid terminus.
Comparison :
- Electronic Properties : The pyrazole ring introduces nitrogen-based polarity, enhancing water solubility. The carboxylic acid group enables salt formation, improving oral bioavailability.
- Target Specificity : Pyrazole moieties are common in kinase inhibitors, suggesting divergent therapeutic applications compared to carbazole-based propanamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
